molecular formula C17H20FNO4S3 B7833467 (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(THIOPHEN-2-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(THIOPHEN-2-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833467
M. Wt: 417.5 g/mol
InChI Key: BIHXYELTVDZNCP-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(THIOPHEN-2-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a synthetic organic molecule that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl functional group attached to an aromatic or aliphatic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(THIOPHEN-2-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, including the formation of the sulfonyl group and the attachment of the thienyl and ethylamine moieties. Common synthetic routes may include:

    Step 1: Formation of the sulfonyl group through sulfonation reactions.

    Step 2: Coupling reactions to attach the thienyl and ethylamine groups.

    Step 3: Purification and isolation of the final product using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

The compound (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(THIOPHEN-2-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion of the thienyl group to sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group to thiols or sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfonyl compounds.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(THIOPHEN-2-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Binding to enzymes or receptors involved in biological processes.

    Pathways: Modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfonylureas: Compounds with similar sulfonyl functional groups.

    Thienyl Compounds: Molecules containing thienyl groups.

    Fluoroaromatics: Compounds with fluorinated aromatic rings.

Uniqueness

The uniqueness of (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[2-(THIOPHEN-2-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(3S,4R)-4-(4-fluoro-3-methylphenyl)sulfonyl-1,1-dioxo-N-(2-thiophen-2-ylethyl)thiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4S3/c1-12-9-14(4-5-15(12)18)26(22,23)17-11-25(20,21)10-16(17)19-7-6-13-3-2-8-24-13/h2-5,8-9,16-17,19H,6-7,10-11H2,1H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHXYELTVDZNCP-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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